2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
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Description
2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive Activities
Compounds structurally related to 2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide have been synthesized and tested for their antinociceptive activities. In one study, a series of 3(2H)-pyridazinone derivatives were evaluated using a modified Koster's Test in mice, where several compounds exhibited higher potency than aspirin, indicating potential applications in pain management without focusing on drug dosage or side effects (Dogruer, Şahin, Ünlü, & Ito, 2000).
Cardiovascular and Neuroprotective Effects
Another area of research involves the discovery of compounds with cardiovascular and neuroprotective effects. A study highlighted the synthesis of pyridazino(4,5-b)indole-1-acetamide compounds with a variety of biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects, showcasing the broad therapeutic potential of these molecules (Habernickel, 2002).
Synthesis of Novel Compounds
The synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been explored, leading to compounds with potential for further pharmacological development. These syntheses demonstrate the versatility of pyridazinone chemistry in creating novel molecules for potential therapeutic applications (Ibrahim & Behbehani, 2014).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of certain pyridazinone derivatives have also been investigated, showing that these compounds can have significant biological activities, suggesting their potential use in treating infections and oxidative stress-related conditions (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)12-7-8-14(19)17(16-12)9-13(15)18/h3-8H,2,9H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSVDVQGNGWHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.